Cas no 1466846-88-7 (Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate)

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- TERT-BUTYL 3-(3-CHLOROPHENYL)-3-HYDROXYAZETIDINE-1-CARBOXYLATE
- Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
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- MDL: MFCD21081289
- インチ: 1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-5-4-6-11(15)7-10/h4-7,18H,8-9H2,1-3H3
- InChIKey: ZODNOMSTTJIERR-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1(CN(C(=O)OC(C)(C)C)C1)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 347
- XLogP3: 2.2
- トポロジー分子極性表面積: 49.8
Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM285642-1g |
tert-Butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
1466846-88-7 | 95+% | 1g |
$425 | 2021-06-09 | |
Enamine | EN300-3376063-5.0g |
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
1466846-88-7 | 5.0g |
$4890.0 | 2023-07-07 | ||
Enamine | EN300-3376063-10.0g |
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
1466846-88-7 | 10.0g |
$7250.0 | 2023-07-07 | ||
Enamine | EN300-3376063-1g |
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
1466846-88-7 | 1g |
$699.0 | 2023-09-03 | ||
Enamine | EN300-3376063-10g |
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
1466846-88-7 | 10g |
$3007.0 | 2023-09-03 | ||
Alichem | A019125277-1g |
Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
1466846-88-7 | 95% | 1g |
464.10 USD | 2021-06-16 | |
Enamine | EN300-3376063-0.25g |
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
1466846-88-7 | 0.25g |
$642.0 | 2023-09-03 | ||
Enamine | EN300-3376063-0.5g |
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
1466846-88-7 | 0.5g |
$671.0 | 2023-09-03 | ||
Enamine | EN300-3376063-5g |
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
1466846-88-7 | 5g |
$2028.0 | 2023-09-03 | ||
Enamine | EN300-3376063-0.1g |
tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate |
1466846-88-7 | 0.1g |
$615.0 | 2023-09-03 |
Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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4. Back matter
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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10. Caper tea
Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylateに関する追加情報
Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate: A Comprehensive Overview
The compound Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS No. 1466846-88-7) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound belongs to the class of azetidines, which are four-membered ring structures with unique chemical properties. The molecule's structure incorporates a tert-butyl group, a hydroxyl group, and a chlorophenyl substituent, making it a versatile building block for various chemical syntheses.
Recent studies have highlighted the potential of azetidine derivatives in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. The tert-butyl group in this compound contributes to its stability and lipophilicity, which are critical properties for drug candidates. Additionally, the presence of the 3-chlorophenyl group introduces electronic and steric effects that can be exploited to modulate biological activity.
One of the most promising applications of Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate lies in its role as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can be efficiently converted into more complex structures through various coupling reactions, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. These transformations are pivotal in creating molecules with enhanced pharmacokinetic profiles.
In the context of agrochemicals, this compound has shown potential as a precursor for fungicides and herbicides. Its ability to undergo nucleophilic substitution reactions makes it an ideal candidate for designing molecules with improved selectivity and efficacy against agricultural pests. Recent advancements in green chemistry have also explored the use of this compound in environmentally friendly synthesis pathways, aligning with global sustainability goals.
The structural uniqueness of Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate has also made it a valuable tool in materials science. Its incorporation into polymer frameworks has been investigated for applications in drug delivery systems and stimuli-responsive materials. The hydroxyl group within the molecule can serve as a reactive site for functionalizing polymers, enabling tailored properties such as biodegradability and controlled release capabilities.
From a synthetic perspective, the preparation of this compound involves multi-step processes that require precise control over reaction conditions. Key steps include the formation of the azetidine ring through cyclization reactions and subsequent functionalization to introduce substituents like the tert-butyl and chlorophenyl groups. Recent innovations in catalytic methods have significantly improved the efficiency and scalability of these syntheses.
In conclusion, Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate stands out as a versatile and valuable molecule with diverse applications across multiple disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and research advancements, positions it as a key player in future developments within pharmaceuticals, agrochemicals, and materials science.
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